molecular formula C22H22N2O4S2 B3506593 (Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine

(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine

Cat. No.: B3506593
M. Wt: 442.6 g/mol
InChI Key: YOQNEYDMHMGKMZ-UHFFFAOYSA-N
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Description

(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine is a complex organic compound that features a diphenylmethyl group attached to an indoline ring, which is further substituted with methylsulfonyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through the cyclization of an appropriate aniline derivative. The methylsulfonyl and sulfonyl groups are then introduced through sulfonation reactions using reagents such as methylsulfonyl chloride and sulfonyl chloride, respectively. The final step involves the attachment of the diphenylmethyl group, which can be achieved through a Friedel-Crafts alkylation reaction using diphenylmethanol and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation steps and the development of more efficient catalysts for the Friedel-Crafts alkylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug development.

    Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to active sites, while the diphenylmethyl group may enhance the compound’s ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (Diphenylmethyl)sulfonylamine
  • (Methylsulfonyl)indoline
  • (Diphenylmethyl)indoline

Uniqueness

(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methylsulfonyl and sulfonyl groups, along with the diphenylmethyl moiety, makes it distinct from other similar compounds, potentially offering unique reactivity and bioactivity profiles.

Properties

IUPAC Name

N-benzhydryl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-29(25,26)24-15-14-19-16-20(12-13-21(19)24)30(27,28)23-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22-23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNEYDMHMGKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
Reactant of Route 2
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
Reactant of Route 3
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
Reactant of Route 4
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
Reactant of Route 5
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
Reactant of Route 6
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine

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